(4-Fluoro-2-(pentyloxy)phenyl)methanol
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Overview
Description
(4-Fluoro-2-(pentyloxy)phenyl)methanol is an organic compound characterized by the presence of a fluorine atom, a pentoxy group, and a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-(pentyloxy)phenyl)methanol typically involves the reaction of 4-fluorobenzyl alcohol with n-pentanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-2-(pentyloxy)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluoro-2-n-pentoxybenzaldehyde or 4-fluoro-2-n-pentoxybenzoic acid.
Reduction: Formation of 4-fluoro-2-n-pentoxybenzyl alkane.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
(4-Fluoro-2-(pentyloxy)phenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluoro-2-(pentyloxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The pentoxy group may also contribute to the compound’s lipophilicity, affecting its distribution and bioavailability within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methoxybenzyl alcohol
- 4-Fluoro-2-ethoxybenzyl alcohol
- 4-Fluoro-2-propoxybenzyl alcohol
Uniqueness
(4-Fluoro-2-(pentyloxy)phenyl)methanol is unique due to the presence of the n-pentoxy group, which imparts distinct chemical and physical properties compared to its shorter-chain analogs.
Properties
IUPAC Name |
(4-fluoro-2-pentoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO2/c1-2-3-4-7-15-12-8-11(13)6-5-10(12)9-14/h5-6,8,14H,2-4,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYORFLVPSHIRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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